2-Cyclopropyl-2-oxoacetic acid
Overview
Description
2-Cyclopropyl-2-oxoacetic acid is an organic compound with the molecular formula C5H6O3 . It is a colorless to yellow liquid at room temperature . It has been shown to inhibit skin cancer cells in the G1 phase of the cell cycle .
Synthesis Analysis
The synthesis of this compound involves the Knoevenagel condensation of cyclopropanecarbaldehyde with malonic acid, resulting in β-cyclopropylacrylic acid. The product is then obtained by oxidation of acetylcyclopropane with KMnO4 .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a 2-oxoacetic acid group . The InChI code for the compound is 1S/C5H6O3/c6-4(5(7)8)3-1-2-3/h3H,1-2H2,(H,7,8) .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the Knoevenagel condensation, followed by oxidation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 114.1 g/mol . It is a colorless to yellow liquid at room temperature . The compound is very soluble in water .Scientific Research Applications
1. Pharmaceutical Applications
- 2-Amino-2-oxoacetic acid, a related compound, shows significant anti-cancer activity and potential as a drug for type 2 diabetes (Delgado et al., 2019).
- Cyclopropyl-substituted furans, synthesized using chloroacetic acid, have applications in creating synthetically relevant polycyclic building blocks, potentially useful in drug development (Clark et al., 2015).
- Spiro-γ-lactone derivatives, synthesized from reactions involving 1-cyclopropyl-2-arylethanone derivatives with ethyl 2-oxoacetate, offer novel methods in organic synthesis, which might be beneficial in pharmaceutical research (Tang & Shi, 2009).
2. Synthetic Chemistry
- Cyclopropylideneacetates, which can be synthesized from cyclopropyl carbene derived from 2-cyclopropyl-2-diazoacetate, have diverse applications in synthetic organic chemistry (Prokopenko et al., 2007).
- Microwave-assisted decarboxylative three-component coupling involving 2-oxoacetic acid is an efficient approach for synthesizing polysubstituted propargylamines, demonstrating the versatility of these compounds in organic synthesis (Feng et al., 2011).
3. Biological Research
- N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, synthesized using cyclopropyl carboxylic acid derivatives, exhibit excellent herbicidal and fungicidal activities, indicating potential applications in agricultural research (Tian et al., 2009).
- Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropyl-containing amino acids, has applications in the synthesis of geometrically constrained bicyclic peptidomimetics (Limbach et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-cyclopropyl-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4(5(7)8)3-1-2-3/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSYJVAKMPOJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480674 | |
Record name | 2-cyclopropyl-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13885-13-7 | |
Record name | 2-cyclopropyl-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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